2-chloro-5-nitrobenzenesulfinic acid
Overview
Description
2-chloro-5-nitrobenzenesulfinic acid is an organic compound with the molecular formula C6H4ClNO4S. It is a derivative of benzenesulphinic acid, characterized by the presence of a chlorine atom and a nitro group on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitrobenzenesulfinic acid typically involves the chlorination and nitration of benzenesulphinic acid. One common method includes the reaction of 2-chloro-5-nitrobenzenesulphonic acid with reducing agents such as sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and nitration processes. The use of oleum and chlorosulphonic acid in the presence of thionyl chloride is a common approach to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitrobenzenesulfinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, and catalytic hydrogenation are commonly used for reduction reactions.
Nucleophiles: Amines, thiols, and other nucleophiles are used for substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 2-chloro-5-aminobenzenesulphinic acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-nitrobenzenesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitrobenzenesulfinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzenesulphonic acid
- 2-Chloro-5-aminobenzenesulphinic acid
- 2-Chloro-5-nitrobenzoic acid
Uniqueness
2-chloro-5-nitrobenzenesulfinic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo both reduction and substitution reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
61886-18-8 |
---|---|
Molecular Formula |
C6H4ClNO4S |
Molecular Weight |
221.62 g/mol |
IUPAC Name |
2-chloro-5-nitrobenzenesulfinic acid |
InChI |
InChI=1S/C6H4ClNO4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,(H,11,12) |
InChI Key |
BATQLIHIWSGZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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